molecular formula C7H9N2O+ B143426 Benzamidoazanium CAS No. 128557-12-0

Benzamidoazanium

Cat. No. B143426
M. Wt: 137.16 g/mol
InChI Key: WARCRYXKINZHGQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamidoazanium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a positively charged molecule that contains a benzene ring and an amide functional group.

Scientific Research Applications

Benzamidoazanium has various applications in scientific research, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying protein-ligand interactions. It is also used in drug discovery and development, particularly in the design of new drugs for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of benzamidoazanium is not well understood. However, it is believed to interact with proteins and enzymes in the body, thereby altering their activity. This interaction may be through electrostatic interactions or hydrogen bonding.

Biochemical And Physiological Effects

Benzamidoazanium has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter. It has also been found to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

Benzamidoazanium has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It is also relatively inexpensive, making it an attractive option for researchers working on a tight budget. However, one limitation of benzamidoazanium is that it is a positively charged molecule, which may limit its ability to penetrate cell membranes.

Future Directions

There are several future directions for research on benzamidoazanium. One area of interest is the development of new drugs based on this compound. Another area of interest is the study of its interactions with various proteins and enzymes in the body, which could lead to the development of new therapies for a range of diseases. Additionally, there is interest in exploring the potential of benzamidoazanium as a catalyst for chemical reactions in industry.

Synthesis Methods

Benzamidoazanium can be synthesized through various methods, including the reaction of benzoyl chloride with an amine in the presence of a base, the reaction of benzamide with a strong acid, or the reaction of a benzoyl hydrazide with a strong acid. The synthesis method used depends on the desired end use of the compound.

properties

IUPAC Name

benzamidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10)/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARCRYXKINZHGQ-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2O+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamidoazanium

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